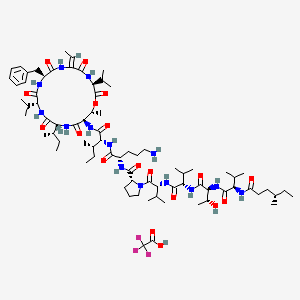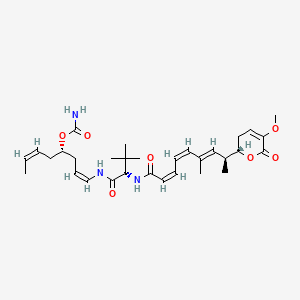
Propargyl-PEG1-SS-alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propargyl-PEG1-SS-alcohol is a Click Chemistry-ready crosslinker containing a propargyl group, a hydroxyl group, and a cleavable disulfide bond . The propargyl groups can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages .
Synthesis Analysis
Propargyl-PEG1-SS-alcohol is used in the synthesis of antibody-drug conjugates (ADCs) . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Molecular Structure Analysis
The molecular weight of Propargyl-PEG1-SS-alcohol is 192.30 and its molecular formula is C7H12O2S2 . It contains a propargyl group, a hydroxyl group, and a cleavable disulfide bond .Chemical Reactions Analysis
The propargyl groups in Propargyl-PEG1-SS-alcohol can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages .Applications De Recherche Scientifique
Drug Delivery Systems
Propargyl-PEG1-SS-alcohol is utilized in the development of drug delivery systems due to its biocompatibility and ability to form stable linkages. The compound’s cleavable disulfide bond is particularly useful in creating antibody-drug conjugates (ADCs), which allow for targeted delivery of therapeutics . This targeted approach ensures that drugs are delivered directly to diseased cells, minimizing side effects and improving treatment efficacy.
Bioconjugation for Therapeutic Agents
The alkyne group present in Propargyl-PEG1-SS-alcohol can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it an excellent candidate for bioconjugation . This “click chemistry” reaction is widely used to attach various therapeutic agents to biological molecules, enhancing their stability and solubility.
Surface Modification
Propargyl-PEG1-SS-alcohol can be used to modify surfaces to reduce protein and cell adsorption. This property is beneficial in creating medical devices and implants that resist fouling, which is crucial for maintaining their functionality and longevity .
Tissue Engineering and Regenerative Medicine
In tissue engineering, Propargyl-PEG1-SS-alcohol can be used to create three-dimensional scaffold materials. These scaffolds provide a structure for cell attachment and growth, which is essential for the development of new tissues . The compound’s biodegradability and biocompatibility make it an ideal choice for such applications.
Polymer Micelles Formation
The hydrophilic nature of Propargyl-PEG1-SS-alcohol allows for the formation of polymer micelles. These micelles can encapsulate drugs, increasing their solubility and stability in biological environments. This application is particularly useful in the pharmaceutical industry for improving drug formulations .
Synthesis of Heterobifunctional PEG Derivatives
Propargyl-PEG1-SS-alcohol serves as a starting material for the synthesis of heterobifunctional PEG derivatives. These derivatives are crucial in creating PEG-based bioconjugates for various biomedical applications, including protein modification and the development of PEG-drug conjugates .
Nanotechnology
In nanotechnology, Propargyl-PEG1-SS-alcohol is used to create nanocarriers for drugs, genes, and imaging agents. The compound’s ability to form stable linkages and its biocompatibility make it suitable for constructing nanoparticles that can circulate in the body without eliciting an immune response .
Synthetic Chemistry
The propargyl group in Propargyl-PEG1-SS-alcohol is a valuable moiety in synthetic chemistry. It opens up new synthetic pathways for the elaboration of small-molecule building blocks and intermediates, expanding the scope of chemical synthesis .
Mécanisme D'action
Target of Action
Propargyl-PEG1-SS-alcohol is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The compound’s primary targets are azide-bearing compounds or biomolecules . These targets play a crucial role in the formation of stable triazole linkages, which are essential in the creation of ADCs .
Mode of Action
The propargyl groups in Propargyl-PEG1-SS-alcohol can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction yields stable triazole linkages . The hydroxyl group present in the compound enables further derivatization or replacement with other reactive functional groups .
Biochemical Pathways
The primary biochemical pathway involved in the action of Propargyl-PEG1-SS-alcohol is the copper-catalyzed azide-alkyne Click Chemistry . This pathway leads to the formation of stable triazole linkages, which are integral to the structure and function of ADCs .
Pharmacokinetics
As a cleavable linker used in the synthesis of adcs, itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties would significantly impact the bioavailability and efficacy of the resulting ADCs .
Result of Action
The result of Propargyl-PEG1-SS-alcohol’s action is the formation of stable triazole linkages . These linkages are crucial in the structure of ADCs, enabling the targeted delivery of cytotoxic drugs to cancer cells .
Action Environment
The action of Propargyl-PEG1-SS-alcohol can be influenced by various environmental factors. For instance, the copper-catalyzed azide-alkyne Click Chemistry requires specific conditions for optimal efficiency . Additionally, the compound should be stored under recommended conditions to maintain its stability .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-prop-2-ynoxyethyldisulfanyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2S2/c1-2-4-9-5-7-11-10-6-3-8/h1,8H,3-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZUBJGVOIBKLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCSSCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl-PEG1-SS-alcohol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-chlorophenyl)-3-[4-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B610140.png)
![N'-(3-{[5-(2-Cyclopropylpyrimidin-5-Yl)-1h-Pyrrolo[2,3-B]pyridin-3-Yl]carbonyl}-2,4-Difluorophenyl)-N-Ethyl-N-Methylsulfuric Diamide](/img/structure/B610141.png)







